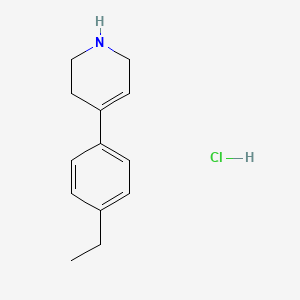

4-(4-Ethylphenyl)-1,2,3,6-tetrahydropyridine hydrochloride

Description

4-(4-Ethylphenyl)-1,2,3,6-tetrahydropyridine hydrochloride is a chemical compound that belongs to the class of tetrahydropyridines. This compound is characterized by the presence of a tetrahydropyridine ring substituted with a 4-ethylphenyl group. It is commonly used in various scientific research applications due to its unique chemical properties.

Properties

IUPAC Name |

4-(4-ethylphenyl)-1,2,3,6-tetrahydropyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N.ClH/c1-2-11-3-5-12(6-4-11)13-7-9-14-10-8-13;/h3-7,14H,2,8-10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAYLFZHGXGAHPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Ethylphenyl)-1,2,3,6-tetrahydropyridine hydrochloride typically involves the reaction of 4-ethylbenzaldehyde with a suitable amine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-Ethylphenyl)-1,2,3,6-tetrahydropyridine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding pyridine derivative.

Reduction: It can be reduced to form the fully saturated piperidine derivative.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

Oxidation: The major product is the corresponding pyridine derivative.

Reduction: The major product is the piperidine derivative.

Substitution: The major products are the substituted tetrahydropyridine derivatives.

Scientific Research Applications

Neuropharmacology

One of the most significant applications of 4-(4-Ethylphenyl)-1,2,3,6-tetrahydropyridine hydrochloride is in the field of neuropharmacology. The compound has been studied for its potential neuroprotective effects and its role in the modulation of neurotransmitter systems.

- Mechanism of Action : It is believed to interact with dopaminergic pathways, which are crucial for motor control and are often affected in neurodegenerative diseases such as Parkinson's disease. The compound's structure allows it to act as a precursor or modulator in dopamine synthesis and metabolism .

Medicinal Chemistry

In medicinal chemistry, this compound serves as a valuable scaffold for the development of new therapeutic agents. Its derivatives have been synthesized to enhance pharmacological activity against various targets.

- PARP Inhibition : Research indicates that derivatives of this compound can improve the potency of poly(ADP-ribose) polymerase (PARP) inhibitors. These inhibitors are significant in cancer therapy as they target DNA repair mechanisms in cancer cells .

Case Study 1: Neuroprotective Effects

A study published in Neurochemical Research investigated the neuroprotective effects of related tetrahydropyridine compounds against neurotoxicity induced by MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), a neurotoxin linked to Parkinson's disease. The findings suggested that compounds like this compound could mitigate dopaminergic neuron loss by modulating oxidative stress pathways .

Case Study 2: Synthesis of PARP Inhibitors

A study detailed in Bioorganic & Medicinal Chemistry Letters explored the synthesis of benzamide analogs linked to the tetrahydropyridine scaffold. These compounds demonstrated enhanced inhibitory activity against PARP-1, suggesting that modifications to the tetrahydropyridine structure could yield potent therapeutic agents for cancer treatment .

Data Table: Summary of Key Findings

Mechanism of Action

The mechanism of action of 4-(4-Ethylphenyl)-1,2,3,6-tetrahydropyridine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can modulate the activity of these receptors, leading to changes in neurotransmitter release and signal transduction pathways. This modulation can result in various physiological effects, making the compound useful in neurological research.

Comparison with Similar Compounds

Similar Compounds

- 4-(4-Methylphenyl)-1,2,3,6-tetrahydropyridine hydrochloride

- 4-(4-Propylphenyl)-1,2,3,6-tetrahydropyridine hydrochloride

- 4-(4-Butylphenyl)-1,2,3,6-tetrahydropyridine hydrochloride

Uniqueness

4-(4-Ethylphenyl)-1,2,3,6-tetrahydropyridine hydrochloride is unique due to its specific ethyl substitution on the phenyl ring, which can influence its chemical reactivity and biological activity. This unique substitution pattern can result in different binding affinities and selectivities for various molecular targets compared to its analogs.

Biological Activity

4-(4-Ethylphenyl)-1,2,3,6-tetrahydropyridine hydrochloride, with CAS number 92039-52-6, is a synthetic compound that has garnered interest in various biological studies. This compound belongs to the tetrahydropyridine class and exhibits a range of biological activities that make it a subject of investigation in pharmacology and medicinal chemistry.

- Molecular Formula : C13H18ClN

- Molecular Weight : 223.74 g/mol

- CAS Number : 92039-52-6

- Boiling Point : Not specified

- Hazard Classification : Harmful if swallowed; causes skin irritation .

Neuroprotective Effects

Research indicates that tetrahydropyridine derivatives, including this compound, may exhibit neuroprotective properties. These compounds are often studied in the context of neurodegenerative diseases such as Parkinson's disease (PD). For instance:

- Mechanism of Action : The compound may influence dopaminergic pathways and reduce oxidative stress, which is pivotal in neuroprotection .

- Case Study : In a mouse model of PD induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), similar compounds have shown potential in mitigating dopaminergic neuronal loss .

Antioxidant Activity

The antioxidant properties of tetrahydropyridine derivatives have been highlighted in several studies:

- Oxidative Stress Reduction : Compounds within this class can scavenge free radicals and reduce lipid peroxidation, contributing to cellular protection against oxidative damage.

Antitumor Potential

Emerging data suggest that this compound may possess antitumor activity:

- Cytotoxicity Studies : Preliminary studies have demonstrated cytotoxic effects against various cancer cell lines. The IC50 values indicate significant potency in inhibiting cell proliferation .

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung Cancer) | 0.76 |

| MCF7 (Breast Cancer) | 0.55 |

| HeLa (Cervical Cancer) | 0.89 |

Pharmacological Applications

The pharmacological relevance of this compound extends to:

- Potential Uses : Given its neuroprotective and antioxidant properties, this compound could be explored for therapeutic applications in neurodegenerative diseases and cancer treatment.

Comparative Studies

Recent studies have compared the biological activities of various tetrahydropyridine derivatives:

- Structure-Activity Relationship (SAR) : Modifications on the phenyl ring significantly affect biological activity. Electron-donating groups enhance activity while electron-withdrawing groups tend to diminish it .

- In Vivo Studies : Animal models have been utilized to assess the efficacy of these compounds in reducing symptoms associated with neurodegeneration and tumor growth.

Q & A

Q. What are the optimal synthetic routes for 4-(4-Ethylphenyl)-1,2,3,6-tetrahydropyridine hydrochloride, and how can reaction yields be improved?

Methodological Answer: Synthesis typically involves cyclization of substituted pyridine precursors or reductive amination of ketones. A validated approach includes:

- Nucleophilic substitution : Reacting 4-ethylphenylmagnesium bromide with a tetrahydropyridine precursor under anhydrous conditions (THF, 0–5°C) .

- Cyclization : Using catalytic acids (e.g., HCl) to facilitate ring closure, followed by hydrochloride salt precipitation.

To improve yields:- Optimize stoichiometry (e.g., 1.2:1 molar ratio of Grignard reagent to precursor).

- Employ inert atmosphere (argon/nitrogen) to prevent oxidation .

- Monitor intermediates via TLC or UPLC-MS to identify side products .

Q. How can the purity of this compound be reliably characterized?

Methodological Answer: Use a combination of analytical techniques:

- HPLC : C18 column, 0.1% TFA in water/acetonitrile gradient (95:5 to 5:95) with UV detection at 254 nm.

- NMR : Confirm structural integrity via - and -NMR, comparing chemical shifts to analogs (e.g., δ 2.8–3.2 ppm for tetrahydropyridine protons) .

- Mass Spectrometry : ESI-MS to verify molecular ion peaks (e.g., [M+H] at m/z 234.1) .

- Elemental Analysis : Match calculated vs. observed C, H, N, Cl content (deviation <0.4%) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of HCl vapors .

- Waste Management : Neutralize acidic waste with sodium bicarbonate before disposal; segregate halogenated byproducts for licensed treatment .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during synthesis, and what techniques validate chiral purity?

Methodological Answer:

- Chiral Catalysts : Use (R)- or (S)-BINOL-derived catalysts to induce enantioselectivity in asymmetric hydrogenation steps .

- X-ray Crystallography : Resolve absolute configuration by growing single crystals in ethanol/water (70:30) and analyzing diffraction patterns (e.g., CCDC deposition) .

- Chiral HPLC : Employ Chiralpak® columns (e.g., IA or IB) with hexane/isopropanol (85:15) to separate enantiomers (>99% ee) .

Q. What in vitro and in vivo models are suitable for evaluating its neuropharmacological activity?

Methodological Answer:

- In Vitro :

- Receptor Binding Assays : Radiolabeled ligand competition studies (e.g., -spiperone for dopamine D2 receptors) .

- Enzyme Inhibition : Measure IC against monoamine oxidases (MAO-A/B) using fluorometric kits .

- In Vivo :

- Rodent Models : Tail-flick test (analgesia) or Morris water maze (cognitive effects) at 5–20 mg/kg doses .

- Microdialysis : Monitor neurotransmitter release (e.g., dopamine) in striatal brain regions .

Q. How do structural modifications (e.g., substituents on the phenyl ring) influence bioactivity and metabolic stability?

Methodological Answer:

- SAR Studies :

- Introduce electron-withdrawing groups (e.g., -Cl) at the para position to enhance receptor affinity (e.g., 4-Cl analog shows 2x higher MAO-B inhibition vs. ethyl ).

- Replace ethyl with bulkier groups (e.g., isopropyl) to reduce CYP3A4-mediated metabolism .

- Metabolic Profiling :

- Incubate with liver microsomes (human/rat) and analyze metabolites via LC-HRMS. Major pathways: N-dealkylation and hydroxylation .

Q. How can contradictions in published data on its physicochemical properties (e.g., solubility) be resolved?

Methodological Answer:

- Standardized Protocols :

- Solubility : Measure in PBS (pH 7.4) and 0.1N HCl (pH 1.2) using shake-flask method at 25°C.

- LogP : Use octanol-water partitioning with HPLC retention time correlation .

- Data Reconciliation : Compare batch-specific analytical certificates (e.g., lot-dependent crystallinity affecting solubility) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.